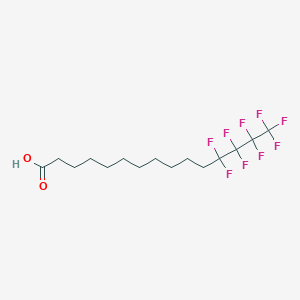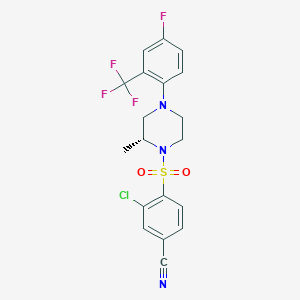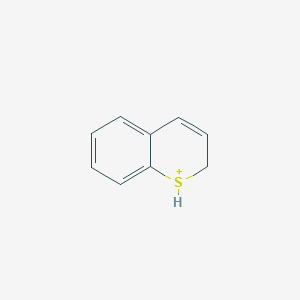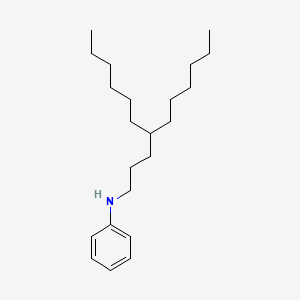
N-(4-hexyldecyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-hexyldecyl)aniline: is an organic compound with the molecular formula C22H39N 4-hexadecylaniline and is characterized by a long alkyl chain attached to an aniline group. This compound is used in various applications due to its unique chemical properties, including its role as a surfactant and its use in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: N-(4-hexyldecyl)aniline can be synthesized through the condensation reaction of aniline with halocetane under basic conditions. This method involves reacting aniline with hexadecahaloalkyl compounds . The reaction typically requires a base such as sodium hydroxide to facilitate the condensation process.
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.
化学反应分析
Types of Reactions: N-(4-hexyldecyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.
科学研究应用
N-(4-hexyldecyl)aniline has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
作用机制
The mechanism of action of N-(4-hexyldecyl)aniline involves its interaction with molecular targets through its amine group. The compound can act as a nucleophile, participating in various chemical reactions. Its long alkyl chain provides hydrophobic interactions, making it effective as a surfactant. The aromatic ring allows for electrophilic substitution reactions, further diversifying its chemical reactivity .
相似化合物的比较
- 4-hexadecylaniline
- 4-n-Hexadecylaniline
- Benzenamine, 4-hexadecyl-
Comparison: N-(4-hexyldecyl)aniline is unique due to its specific structure, which combines a long alkyl chain with an aniline group. This combination imparts both hydrophobic and hydrophilic properties, making it versatile in various applications. Compared to other similar compounds, this compound offers a balance of reactivity and stability, making it suitable for use in both research and industrial settings .
属性
分子式 |
C22H39N |
|---|---|
分子量 |
317.6 g/mol |
IUPAC 名称 |
N-(4-hexyldecyl)aniline |
InChI |
InChI=1S/C22H39N/c1-3-5-7-10-15-21(16-11-8-6-4-2)17-14-20-23-22-18-12-9-13-19-22/h9,12-13,18-19,21,23H,3-8,10-11,14-17,20H2,1-2H3 |
InChI 键 |
ZZBQMSDIWQOAOE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(CCCCCC)CCCNC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


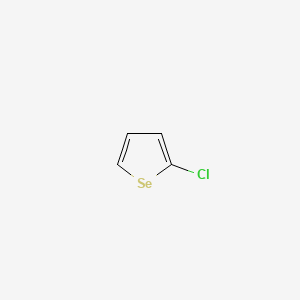
![Lys-[Des-Arg9]Bradykinin acetate](/img/structure/B14752191.png)
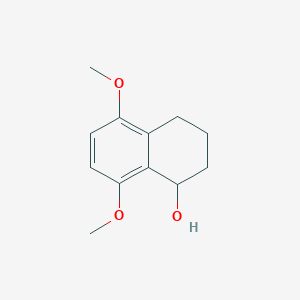
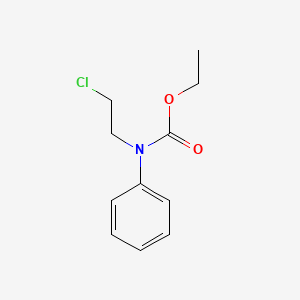

![Phenol, 4-[(phenylmethyl)amino]-, hydrochloride](/img/structure/B14752215.png)
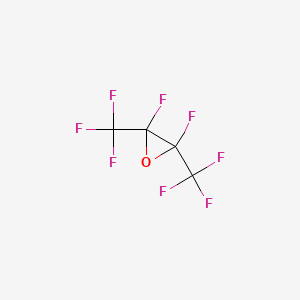

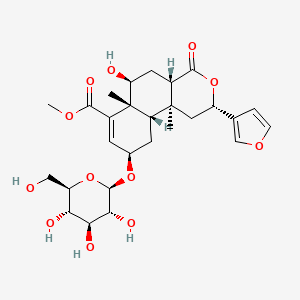
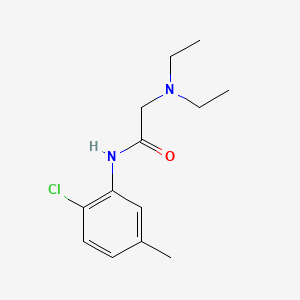
![Benzo[f]quinazoline](/img/structure/B14752245.png)
